3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 4-methoxyphenyl group and four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with malononitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its cyclopropane ring structure and multiple nitrile groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
10432-50-5 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4O/c1-13(11-3-5-12(20-2)6-4-11)14(7-16,8-17)15(13,9-18)10-19/h3-6H,1-2H3 |
InChI Key |
QHCKJFXATLGQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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